molecular formula C10H17N3 B13157349 2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

Cat. No.: B13157349
M. Wt: 179.26 g/mol
InChI Key: KPSHONDSURHCRA-UHFFFAOYSA-N
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Description

2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a heterocyclic compound with a molecular formula of C10H17N3. It belongs to the indazole family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted hydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides or nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
  • 3-isopropyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride
  • 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole

Uniqueness

2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 2-position and amine group at the 3-position differentiate it from other indazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-propyl-4,5,6,7-tetrahydroindazol-3-amine

InChI

InChI=1S/C10H17N3/c1-2-7-13-10(11)8-5-3-4-6-9(8)12-13/h2-7,11H2,1H3

InChI Key

KPSHONDSURHCRA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2CCCCC2=N1)N

Origin of Product

United States

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